7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzoyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 5-chloro-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzofuran derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anti-tumor, antibacterial, and antiviral properties. Researchers are investigating their mechanisms of action and potential use in drug development .
Medicine
In medicine, this compound and its derivatives are being studied for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, benzofuran derivatives are used in the development of advanced materials. Their unique chemical properties make them suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one: This compound shares a similar benzoyl and chlorine substitution pattern but differs in the core structure, having an indole ring instead of a benzofuran ring.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with an amino group at the 4th position and a carboxylic acid group at the 7th position.
Uniqueness
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzoyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H11ClO4 |
---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
7-benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClO4/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
InChI Key |
ZJQDSPDIXFZNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.